2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core substituted with a sulfanyl group linked to a 4-(tert-butyl)benzyl moiety. The pyrido[1,2-a][1,3,5]triazin-4-one scaffold is characterized by a rigid planar structure, which prevents tautomerization and enhances stability . The tert-butylbenzylsulfanyl substituent introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as solubility and membrane permeability.
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-16-19-15-6-4-5-11-21(15)17(22)20-16/h4-11H,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDLEUJRZJCGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=O)N3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves the following steps:
Formation of the Pyridotriazine Core: The pyridotriazine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of the pyridotriazine core with 4-(tert-butyl)benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents like sodium borohydride.
Substitution: The tert-butylbenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced pyridotriazine derivatives.
Substitution: Various substituted pyridotriazine derivatives.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one exhibit promising anticancer activities. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of specific signaling pathways. Studies have shown that they can inhibit tumor growth in various cancer models by targeting cell cycle regulators and apoptosis-related proteins.
- Case Study : A study demonstrated that a related triazine compound significantly reduced cell viability in breast cancer cell lines by inducing oxidative stress and disrupting mitochondrial function.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Spectrum of Activity : It shows effectiveness against a range of bacteria and fungi, making it a candidate for developing new antimicrobial agents.
- Research Findings : In vitro studies revealed that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
Polymer Chemistry
The unique structure of this compound allows for its incorporation into polymer matrices:
- Functionality : Its sulfanyl group can act as a cross-linking agent or modifier in polymer synthesis, enhancing properties such as thermal stability and mechanical strength.
- Case Study : Research has shown that polymers modified with triazine derivatives exhibit improved resistance to thermal degradation compared to unmodified counterparts.
Summary Table of Applications
| Application Area | Specific Uses | Research Findings |
|---|---|---|
| Anticancer | Inducing apoptosis in cancer cells | Significant reduction in cell viability observed |
| Antimicrobial | Broad-spectrum antibacterial agent | Effective against both Gram-positive and Gram-negative bacteria |
| Material Science | Polymer modification for enhanced properties | Improved thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group and the heterocyclic core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs of 2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one, focusing on substituent effects, physicochemical properties, and biological activity.
Structural and Substituent Variations
Physicochemical Properties
Biological Activity
2-{[4-(tert-butyl)benzyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS No. 306979-24-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C19H21N3OS
- Molecular Weight : 339.454 g/mol
- Density : 1.2 ± 0.1 g/cm³
- Boiling Point : 462.5 ± 48.0 °C
- Flash Point : 233.5 ± 29.6 °C
- LogP : 3.54
Biological Activity Overview
This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the pyrido[1,2-a][1,3,5]triazin moiety is significant as it is known to contribute to diverse pharmacological effects.
Antimicrobial Activity
Studies have shown that derivatives of triazines exhibit notable antimicrobial properties. For instance:
- A series of synthesized triazole derivatives demonstrated high antibacterial and antifungal activities compared to standard antibiotics .
- The compound's structure suggests potential interactions with microbial targets, which could inhibit growth or kill pathogens.
Anti-inflammatory Effects
Research indicates that compounds containing the triazine ring can exhibit anti-inflammatory effects:
- In vitro studies have demonstrated that certain triazine derivatives can reduce inflammation markers in cell cultures, suggesting a mechanism that may involve the inhibition of pro-inflammatory cytokines .
Anticancer Potential
The anticancer activity of related compounds has been documented extensively:
- Triazine derivatives have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Bel-7402 (liver cancer) cells. These studies often highlight the role of sulfur-containing groups in enhancing bioactivity and selectivity against cancer cells .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of compounds similar to this compound:
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to introduce sulfanyl groups into pyrido[1,2-a][1,3,5]triazin-4-one derivatives?
- Methodological Answer : Sulfanyl groups are typically introduced via nucleophilic substitution or alkylation reactions. For example, 2-aminopyrido-triazinone intermediates react with alkylating agents (e.g., benzyl halides) in acetic acid under reflux, followed by recrystallization from acetonitrile to yield sulfanyl derivatives . Thiol-containing reagents can also be used in coupling reactions, with purification via solvent trituration and recrystallization .
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., tert-butyl signals at δ ~1.10 ppm in DMSO-d6; aromatic protons at δ 7.0–8.7 ppm) .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1719 cm⁻¹, C-S stretch at ~1644 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peaks for pyrido-triazinones in the range of m/z 176–300) .
Q. What purification methods are effective for isolating pyrido-triazinone derivatives?
- Methodological Answer : Recrystallization from polar solvents like acetonitrile or ethanol is standard, yielding high-purity solids (>95%) . For complex mixtures, column chromatography with silica gel and ethyl acetate/hexane gradients is recommended .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling optimize regioselective functionalization of the pyrido-triazinone core?
- Methodological Answer : Iodinated intermediates (e.g., 7-iodo-pyrido-triazinone) undergo Suzuki coupling with (hetero)arylboronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) in water or THF at 80–100°C. This method allows selective introduction of aryl/heteroaryl groups at the 7-position with yields of 55–62% . Key parameters include catalyst loading (1–5 mol%), base (Na₂CO₃), and reaction time (12–24 hr) .
Q. How do steric effects from the tert-butyl group influence the reactivity of the benzylsulfanyl substituent?
- Methodological Answer : The tert-butyl group increases steric hindrance, reducing nucleophilic attack at the sulfur atom. This was observed in slowed alkylation kinetics compared to non-bulky analogs. However, the rigid planar structure of the pyrido-triazinone core prevents tautomerization, stabilizing the sulfanyl group’s reactivity . Computational modeling (DFT) is recommended to quantify steric effects .
Q. What strategies resolve conflicting spectroscopic data for pyrido-triazinone derivatives?
- Methodological Answer : Contradictions in NMR/IR data often arise from impurities or residual solvents. Strategies include:
- High-temperature NMR : Resolves signal broadening in DMSO-d6 at 100°C for crowded regions (e.g., diethylamino protons) .
- 2D NMR (COSY, HSQC) : Assigns overlapping aromatic signals (e.g., coupling constants J = 6.65–10.25 Hz for furanyl/thiophenyl substituents) .
- Elemental Analysis : Verifies purity (>97%) when MS/NMR are inconclusive .
Notes
- Avoid commercial sources (e.g., Kanto Chemicals) and prioritize peer-reviewed synthesis protocols .
- For biological studies, prioritize derivatives with planar aromatic systems, as rigidity enhances DNA intercalation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
